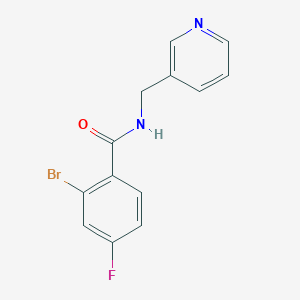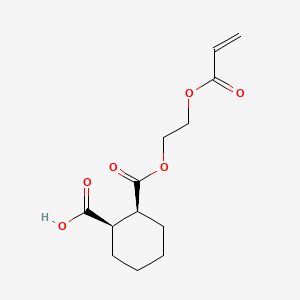
Rel-(1R,2S)-2-((2-(acryloyloxy)ethoxy)carbonyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid (stabilized with MEHQ): is a chemical compound with the molecular formula C13H18O6 and a molecular weight of 270.28 g/mol . It is a colorless to light yellow clear liquid that is sensitive to heat and should be stored at temperatures between 0-10°C . The compound is stabilized with MEHQ (monomethyl ether hydroquinone) to prevent polymerization .
Méthodes De Préparation
The synthesis of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid involves the esterification of cis-1,2-cyclohexanedicarboxylic acid with 2-(acryloyloxy)ethanol . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The product is then purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency . The use of stabilizers like MEHQ is crucial in preventing unwanted polymerization during storage and handling .
Analyse Des Réactions Chimiques
cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Applications De Recherche Scientifique
cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid involves its ability to undergo polymerization and form cross-linked networks . This property is exploited in the creation of durable and flexible materials . The molecular targets and pathways involved include the interaction of the acryloyloxy groups with initiators or catalysts that trigger polymerization .
Comparaison Avec Des Composés Similaires
Similar compounds to cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid include:
- cis-1,2-Cyclohexanedicarboxylic Acid 1-[2-[(1-Oxo-2-propen-1-yl)oxy]ethyl] Ester (stabilized with MEHQ)
- cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexanecarboxylic Acid (stabilized with MEHQ)
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity . The uniqueness of cis-2-[[2-(Acryloyloxy)ethoxy]carbonyl]cyclohexane-1-carboxylic Acid lies in its specific esterification pattern and its stability provided by MEHQ .
Propriétés
Numéro CAS |
259535-77-8 |
|---|---|
Formule moléculaire |
C13H18O6 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(1R,2S)-2-(2-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2,9-10H,1,3-8H2,(H,15,16)/t9-,10+/m1/s1 |
Clé InChI |
UECGJSXCVLTIMQ-ZJUUUORDSA-N |
SMILES isomérique |
C=CC(=O)OCCOC(=O)[C@H]1CCCC[C@H]1C(=O)O |
SMILES canonique |
C=CC(=O)OCCOC(=O)C1CCCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



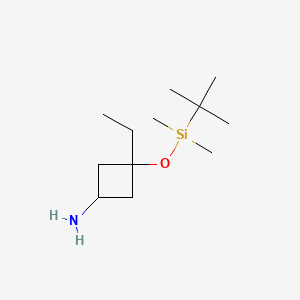
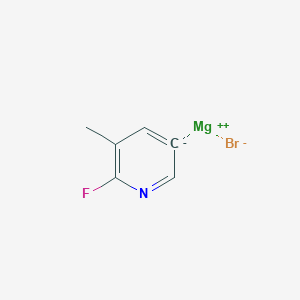
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
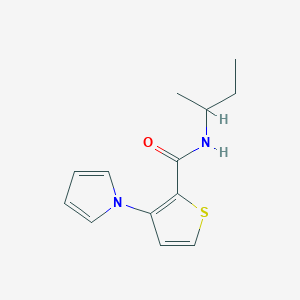
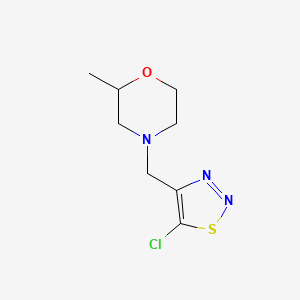
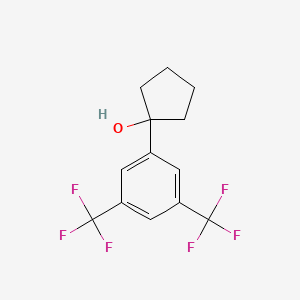
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
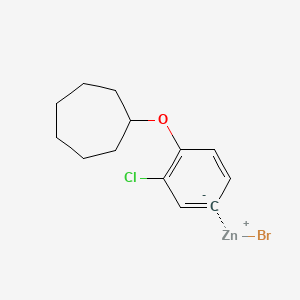
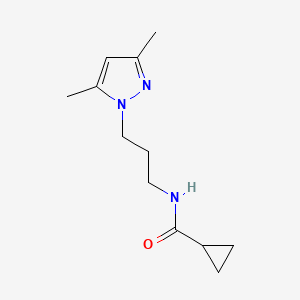
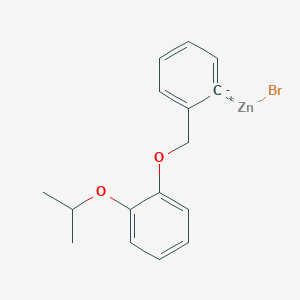

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
